molecular formula C20H25N3O2 B2527667 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 313231-63-9

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2527667
CAS No.: 313231-63-9
M. Wt: 339.439
InChI Key: PWNBROVQXWXUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a chemical compound with the molecular formula C21H27N3O3. It is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders .

Mechanism of Action

Target of Action

The primary target of the compound 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that is associated with several neurological and psychiatric conditions.

Mode of Action

This compound interacts with its target, the D4 dopamine receptor, by binding to it selectively . This binding can alter the receptor’s activity, leading to changes in the signaling pathways it is involved in.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor . By binding to this receptor, the compound can modulate dopaminergic signaling and potentially influence various neurological and psychiatric processes.

Preparation Methods

The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications in neurological disorders.

Properties

IUPAC Name

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNBROVQXWXUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.